Superior Thermal Stability of Tolane-Based Polyamides and Polyimides vs. Stilbene and Bibenzyl Analogs
When polymerized with isophthaloyl chloride or pyromellitic dianhydride, 4,4'-diaminotolane yields polyamides and polyimides whose thermal decomposition resistance consistently exceeds that of polymers derived from trans-4,4'-diaminostilbene and 4,4'-diaminobibenzyl. The unambiguous rank order—tolane > stilbene > bibenzyl—was reproduced under both air and nitrogen atmospheres [1].
| Evidence Dimension | Thermal degradation temperature (Td) rank order |
|---|---|
| Target Compound Data | Tolan-containing polymers: highest Td |
| Comparator Or Baseline | Stilbene-containing polymers: intermediate Td; Bibenzyl-containing polymers: lowest Td |
| Quantified Difference | Td(tolane) > Td(stilbene) > Td(bibenzyl) (consistent ranking confirmed by TGA/DSC) |
| Conditions | Polyisophthalamides, polyterephthalamides, and polypyromellitimides synthesized via low-temperature solution polycondensation in DMAc; thermal analysis under air and nitrogen [1]. |
Why This Matters
For procurement specifications targeting high-temperature polymer backbones (e.g., aerospace composites, flexible electronics substrates), the tolan-based diamine delivers a measurable thermal endurance advantage over the more common stilbene-based monomer.
- [1] Inoue, K.; Imai, Y. Preparation and Properties of Polyamides and Polyimides Containing Bibenzyl, Stilbene, and Tolan Structures. J. Polym. Sci. A Polym. Chem. 1976, 14 (7), 1599–1607. DOI: 10.1002/pol.1976.170140703. View Source
